molecular formula C9H10BrN3O B585814 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one CAS No. 1094305-62-0

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one

Cat. No.: B585814
CAS No.: 1094305-62-0
M. Wt: 256.103
InChI Key: CUWHDJVYWOQIGD-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromopropyl group attached to the triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one typically involves the reaction of 1,2,4-triazolo-pyridin-3-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling with a boronic acid would result in a biaryl compound .

Scientific Research Applications

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-1,2,4-triazolo-pyridin-3-one
  • 2-(3-Iodopropyl)-1,2,4-triazolo-pyridin-3-one
  • 2-(3-Fluoropropyl)-1,2,4-triazolo-pyridin-3-one

Uniqueness

2-(3-Bromopropyl)-1,2,4-triazolo-pyridin-3-one is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of bromine influence the compound’s overall chemical behavior and interactions with other molecules .

Properties

IUPAC Name

2-(3-bromopropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWHDJVYWOQIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655478
Record name 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094305-62-0
Record name 2-(3-Bromopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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